molecular formula C16H23NO6 B14763147 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid

Cat. No.: B14763147
M. Wt: 325.36 g/mol
InChI Key: JBKCKLDPJBYPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl-protected amino group, an ethoxy linkage, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Ether Formation: The protected amino group is then reacted with 3-methoxyphenol in the presence of a suitable base to form the ethoxy linkage.

    Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products Formed

    Oxidation: 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-hydroxyphenyl)acetic acid.

    Reduction: 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)ethanol.

    Substitution: 2-(4-(2-aminoethoxy)-3-methoxyphenyl)acetic acid.

Scientific Research Applications

2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving amino acid derivatives.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
  • 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
  • 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid

Uniqueness

2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

2-[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-7-8-22-12-6-5-11(10-14(18)19)9-13(12)21-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

JBKCKLDPJBYPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.